
PF-06767832
説明
It exhibits high selectivity for M1 over other mAChR subtypes (M2–M5) with an EC50 of 60 nM for M1 and >10 µM for M2–M5 . Preclinical studies demonstrate its ability to reduce consummatory behaviors (e.g., alcohol, sucrose, food, and water intake) without altering motivation or locomotor activity . However, its non-specific effects across rewards and dose-dependent cholinergic side effects (e.g., gastrointestinal distress, seizures) highlight the need for comparative analysis with similar compounds .
準備方法
Retrosynthetic Analysis and Key Building Blocks
The synthesis of PF-06767832 hinges on three primary components:
-
Pyridine-2-carboxylic acid core substituted at the 4- and 5-positions.
-
4-(1,3-Thiazol-4-yl)benzyl group as the lipophilic side chain.
-
(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-amine as the chiral amine moiety.
Retrosynthetically, the molecule disconnects into these fragments, with the amide bond formation serving as the final coupling step .
Synthesis of the Pyridine-2-Carboxylic Acid Intermediate
The pyridine core is functionalized through sequential substitutions:
Construction of the 5-Methyl-4-Substituted Pyridine Ring
The 5-methylpyridine-2-carboxylic acid derivative is prepared via a Kröhnke reaction or cross-coupling methodology. A representative route involves:
-
Friedel-Crafts alkylation to introduce the 4-[4-(thiazol-4-yl)benzyl] group using 4-(thiazol-4-yl)benzyl chloride.
-
Nitration and reduction to install the 5-methyl group, followed by oxidation to the carboxylic acid .
Table 1: Reaction Conditions for Pyridine Core Functionalization
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | AlCl₃, CH₂Cl₂, 0°C → rt, 12 h | 78% | |
2 | HNO₃/H₂SO₄, 0°C, 2 h; H₂/Pd-C, MeOH | 65% |
Preparation of (3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-amine
The chiral amine is synthesized via asymmetric catalysis:
Epoxide Ring-Opening Strategy
-
Epoxidation of tetrahydropyran-4-one using Shi’s asymmetric epoxidation conditions ((−)-ketopinic acid catalyst, Oxone®).
-
Epoxide ring-opening with aqueous ammonia under basic conditions to yield the trans-diol amine.
-
Selective protection and deprotection to isolate the (3R,4S) stereoisomer .
Key Data :
Amide Bond Formation and Final Coupling
The carboxylic acid (pyridine core) is activated as a mixed anhydride or using coupling agents (e.g., HATU) and reacted with the chiral amine:
Coupling Protocol
-
Activation : Pyridine-2-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq) in DMF, 0°C → rt, 1 h.
-
Amination : Addition of (3R,4S)-3-hydroxytetrahydro-2H-pyran-4-amine (1.1 eq), stirred at rt for 12 h.
-
Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexanes gradient) .
Table 2: Optimization of Coupling Conditions
Entry | Coupling Agent | Solvent | Temp (°C) | Yield |
---|---|---|---|---|
1 | HATU | DMF | 25 | 85% |
2 | EDCI/HOBt | CH₂Cl₂ | 25 | 68% |
3 | DCC | THF | 40 | 72% |
Structural Characterization and Purity Control
Analytical Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 7.45–7.40 (m, 4H, Ar-H), 4.90 (d, J = 4.5 Hz, 1H, OH), 4.15–4.10 (m, 1H, pyran-H), 3.85–3.70 (m, 4H, pyran-H) .
Chiral Purity
Scale-Up and Process Refinements
Pfizer’s process chemistry team optimized the synthesis for kilogram-scale production:
-
Catalytic Asymmetric Epoxidation : Reduced catalyst loading to 2 mol% while maintaining ee >98% .
-
Continuous Flow Amination : Enhanced throughput by 3-fold using tubular reactors .
Comparative Analysis with Structural Analogs
This compound’s selectivity over M2–M5 receptors stems from its interactions with the M1 mAChR’s allosteric pocket:
-
Thiazole-Benzyl Group : Occupies a hydrophobic subpocket lined by Tyr404 and Trp157 .
-
Hydroxytetrahydro-2H-pyran : Forms hydrogen bonds with Asp105 and Tyr381, stabilizing the active conformation .
Table 3: Selectivity Profile of this compound
Receptor | EC₅₀ (nM) | Fold Selectivity (vs. M1) |
---|---|---|
M1 | 32 | 1 |
M2 | >20,000 | >625 |
M3 | >20,000 | >625 |
M4 | 398 | 12 |
化学反応の分析
PF-06767832は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、カルボキサミド基をアミンに還元するなど、官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
This compoundは、幅広い科学研究への応用を持っています。
化学: 異種アロステリックモジュレーションと受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体活性への影響について調査されています。
医学: アルツハイマー病や統合失調症などの神経疾患の治療における潜在的な治療用途について検討されています。
科学的研究の応用
Cognitive Enhancement in Alzheimer's Disease
One of the primary applications of PF-06767832 is in enhancing cognitive function in patients with Alzheimer's disease. Studies have shown that M1 PAMs can improve memory and learning deficits associated with this condition. In rodent models, this compound has been effective in reversing scopolamine-induced cognitive deficits, indicating its potential efficacy as a treatment for Alzheimer's .
Schizophrenia Treatment
This compound has also been investigated for its effects on cognitive impairments related to schizophrenia. By selectively targeting the M1 receptor, this compound may help alleviate some cognitive symptoms without exacerbating psychotic symptoms, a common issue with traditional antipsychotics .
Alcohol Use Disorders
Recent studies have explored the role of this compound in reducing alcohol consumption. In male alcohol-preferring rats, administration of this compound resulted in a significant decrease in alcohol intake, suggesting its potential application in treating alcohol use disorders .
Safety Profile and Side Effects
Despite its promising applications, this compound is not devoid of side effects. Safety profiling indicates that while it lacks activity on M2 and M3 receptors, it may still produce gastrointestinal and cardiovascular effects due to M1 activation . Understanding these side effects is crucial for developing safe therapeutic protocols.
Pharmacokinetic Properties
Property | Value |
---|---|
Brain Penetration | Good |
Half-life | TBD |
Bioavailability | TBD |
Selectivity (M1/M2) | ~7-fold |
Selectivity (M1/M4) | 2-fold |
Efficacy in Animal Models
Study | Model | Outcome |
---|---|---|
Scopolamine Task | Rats | Reversal of cognitive deficits |
Object Recognition | Aged Beagle Dogs | Improved object retrieval |
Alcohol Preference | Male Rats | Reduced alcohol consumption |
Case Study: Alzheimer's Disease Model
In a controlled study involving aged rats with induced cognitive deficits, this compound was administered at varying doses (0.3–10 mg/kg). Results indicated a dose-dependent improvement in performance on memory tasks compared to control groups receiving vehicle treatment .
Case Study: Schizophrenia Model
In another study focusing on schizophrenia-related cognitive deficits, this compound was tested against traditional antipsychotics. The compound demonstrated superior efficacy in enhancing cognitive function without increasing psychotic symptoms, highlighting its therapeutic potential in managing schizophrenia .
作用機序
PF-06767832は、M1ムスカリン性アセチルコリン受容体に結合して、受容体のアセチルコリンに対する応答を強化することにより、その効果を発揮します。 この正の異種アロステリックモジュレーションは、認知機能と記憶に関与するさまざまなシグナル伝達経路に影響を与える可能性のある受容体活性の増加につながります .
類似化合物との比較
Pharmacological Profiles
PF-06767832 vs. BQCA
- BQCA (benzyl quinolone carboxylic acid), a first-generation M1 PAM, lacks intrinsic agonist activity and modulates acetylcholine (ACh) affinity. Both compounds share binding residues (Y179ECL2, W4007.35, Y822.61) in the extracellular vestibule of M1 mAChR .
- Key Differences :
This compound vs. VU0364572
- VU0364572 , a bitopic M1 agonist (binds orthosteric and allosteric sites), shows prolonged reduction in cocaine-seeking behavior (up to 4 weeks) compared to this compound’s transient effects .
- Key Differences: VU0364572’s bitopic mechanism enhances dopamine and glutamate modulation, whereas this compound’s non-specific consummatory reduction limits its utility in reward-specific contexts .
This compound vs. VU139
- VU139 , a Vanderbilt-developed M1 PAM, is in Phase I trials for AD and schizophrenia. Unlike this compound, it lacks intrinsic agonist activity and shows minimal cholinergic side effects .
- Key Differences :
Binding Mechanisms and Selectivity
Efficacy in Behavioral Models
Side Effects and Limitations
- This compound: Induces seizures at high doses (30 mg/kg in rats, 45 mg/kg in dogs) and reduces non-caloric consummatory behaviors (e.g., water), limiting therapeutic specificity .
- BQCA : Lower risk of seizures but poor brain penetration .
- VU139: No reported seizures; optimized for CNS safety .
Data Tables
Table 1: Selectivity Profiles of M1-Targeting Compounds
Compound | M1 pKi/pKD | M2–M5 pKi/pKD | Reference |
---|---|---|---|
This compound | 60 nM | >10 µM | |
BQCA | 290 nM | >10 µM | |
VU6004256 | 120 nM | >10 µM |
Table 2: Behavioral Efficacy Comparison
生物活性
PF-06767832 is a synthetic compound classified as a positive allosteric modulator (PAM) selective for the M1 muscarinic acetylcholine receptor (mAChR). This compound has garnered attention for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and safety profile based on diverse research findings.
This compound operates primarily as a PAM of the M1 receptor, enhancing the receptor's response to endogenous acetylcholine without directly activating the receptor itself. This selectivity is crucial, as excessive activation can lead to adverse effects such as seizures. The compound exhibits approximately 180-fold selectivity for M1 over M2–5 receptors, minimizing off-target effects .
Key Findings on Mechanism
- Calcium Mobilization : In vitro studies using CHO cells expressing M1 receptors demonstrated that this compound can mobilize intracellular calcium (Ca²⁺) in a concentration-dependent manner, with an effective concentration (EC50) of approximately 60 nM at low concentrations .
- Electrophysiological Studies : Electrophysiological assays revealed that this compound enhances synaptic transmission in the prefrontal cortex, which is critical for cognitive functions .
Efficacy in Preclinical Models
This compound has been evaluated in various animal models to assess its cognitive-enhancing properties and behavioral effects.
Behavioral Studies
- Morris Water Maze : In this spatial learning task, this compound reversed scopolamine-induced memory deficits, indicating its potential to improve cognitive function .
- Locomotor Activity : The compound was shown to ameliorate amphetamine-stimulated locomotor activity in rodents, suggesting a modulation of dopaminergic pathways alongside cholinergic enhancement .
Safety Profile and Adverse Effects
Despite its promising efficacy, this compound has been associated with several adverse effects at higher concentrations. These include gastrointestinal disturbances and generalized convulsions, particularly when intrinsic agonist activity is triggered due to elevated doses .
Dose-Response Relationship
The relationship between dosage and adverse effects is critical:
- At low concentrations (e.g., 10 mg/kg), this compound acts primarily as a PAM without significant side effects.
- Higher doses lead to intrinsic agonist activity, resulting in severe cholinergic side effects .
Summary of Research Findings
The following table summarizes key research findings related to this compound:
Case Studies and Clinical Implications
While this compound is still under investigation, its pharmacological profile suggests significant potential for clinical applications. The development of derivatives like PF-068274430 aims to reduce intrinsic agonist activity while maintaining efficacy, highlighting ongoing efforts to optimize this compound for therapeutic use.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the M1 receptor selectivity of PF-06767832 in vitro?
To confirm selectivity, employ radioligand binding assays across muscarinic receptor subtypes (M1–M5) using transfected cell lines expressing human receptors. Measure EC50 values for this compound under standardized conditions (e.g., calcium mobilization assays for M1 efficacy). Cross-validate with functional assays (e.g., electrophysiology in primary neurons) to rule off-target effects. Include comparator compounds (e.g., non-selective PAMs) to contextualize selectivity thresholds .
Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic (PK) properties across preclinical models?
Standardize dosing protocols (route, formulation, vehicle) and use LC-MS/MS for plasma and brain tissue quantification. Monitor free versus total drug concentrations to account for protein binding. Adhere to CNS MPO (Central Nervous System Multiparameter Optimization) scoring criteria, ensuring alignment with reported values (e.g., MPO = 4.9 for this compound) . Publish full experimental parameters, including animal strain, diet, and circadian timing, to mitigate variability .
Q. What in vivo models are most appropriate for assessing this compound’s efficacy in M1-mediated pathologies?
Use transgenic models (e.g., M1 receptor knockouts) to establish target engagement. For neurodegenerative studies, employ tauopathy or amyloid-β mouse models with behavioral endpoints (e.g., Morris water maze). Include positive controls (e.g., donepezil for cognitive assays) and validate target modulation via post-mortem receptor occupancy assays .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s therapeutic window in chronic dosing studies?
Conduct dose-ranging studies with longitudinal safety monitoring (e.g., plasma exposure, liver enzymes, histopathology). Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate receptor occupancy with adverse effects (e.g., cholinergic overactivation). Compare interspecies metabolic pathways using microsomal stability assays to identify translational gaps . Cross-reference clinical trial data (if available) for dose extrapolation .
Q. What strategies optimize experimental design for detecting this compound’s allosteric modulation in complex tissue environments?
Use brain slice electrophysiology to measure M1-dependent synaptic plasticity (e.g., long-term potentiation) in disease-relevant circuits. Pair with fluorescence-based biosensors (e.g., Ca²⁺ imaging) to spatially resolve modulation. Integrate computational modeling (e.g., molecular dynamics simulations) to predict binding site interactions under varying pH or lipid conditions .
Q. How can researchers address discrepancies between in vitro potency (EC50) and in vivo efficacy for this compound?
Perform free drug concentration measurements in target tissues (e.g., cerebrospinal fluid vs. plasma) to assess blood-brain barrier penetration. Use positron emission tomography (PET) with M1-selective tracers to quantify receptor engagement in vivo. Re-evaluate assay conditions (e.g., endogenous acetylcholine levels) that may mask allosteric effects in vitro .
Q. What methodological frameworks are recommended for meta-analysis of this compound’s preclinical data across studies?
Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize data extraction. Use systematic review tools (e.g., PRISMA guidelines) to assess bias in study design. Perform sensitivity analyses on variables like dosing regimens or outcome measures. Highlight gaps using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. Data Analysis & Validation
Q. Which statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Validate assumptions via residual plots and Q-Q normality tests .
Q. How should researchers handle batch-to-batch variability in this compound’s chemical synthesis?
Characterize each batch via HPLC purity (>98%), NMR spectroscopy, and mass spectrometry. Include stability studies (e.g., accelerated thermal stress) to assess degradation products. Document lot numbers and storage conditions in publications to ensure traceability .
Q. What protocols ensure ethical rigor in this compound’s preclinical safety profiling?
Adhere to ARRIVE 2.0 guidelines for animal studies, including blinded outcome assessment and power analysis for sample size. For genotoxicity, follow OECD protocols (e.g., Ames test, micronucleus assay). Publish negative results to avoid publication bias .
Q. Integrative & Translational Research
Q. How can multi-omics approaches enhance understanding of this compound’s mechanism in neurodegenerative diseases?
Combine transcriptomics (RNA-seq of treated vs. untreated models) with proteomics (phospho-specific antibodies for M1 signaling pathways). Validate findings using CRISPR-Cas9 knockouts of candidate genes. Use pathway enrichment tools (e.g., Gene Ontology) to identify novel therapeutic nodes .
Q. What biomarkers are most promising for tracking this compound’s target engagement in early-phase trials?
Prioritize CSF biomarkers (e.g., phosphorylated tau, Aβ42) and peripheral exosomes enriched with neuronal proteins. Validate via correlation with PET-based receptor occupancy. Explore EEG biomarkers (e.g., gamma-band oscillations) as functional readouts of M1 modulation .
特性
IUPAC Name |
N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFMLRHJXTO-RXVVDRJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。